molecular formula C14H21NO3 B3270401 tert-Butyl methyl(2-phenoxyethyl)carbamate CAS No. 525578-70-5

tert-Butyl methyl(2-phenoxyethyl)carbamate

Cat. No.: B3270401
CAS No.: 525578-70-5
M. Wt: 251.32 g/mol
InChI Key: WSIYOYUOROZJTE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl methyl(2-phenoxyethyl)carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with 2-phenoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Scientific Research Applications

Chemistry: tert-Butyl methyl(2-phenoxyethyl)carbamate is used as a protecting group for amines in organic synthesis. Its stability and ease of removal make it a valuable tool in the synthesis of complex molecules .

Biology and Medicine: In biological research, this compound can be used to protect amine groups in peptides and other biomolecules during synthesis. This allows for the selective modification of specific functional groups without affecting the protected amine .

Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its role as a protecting group ensures the integrity of sensitive functional groups during multi-step synthesis processes .

Properties

IUPAC Name

tert-butyl N-methyl-N-(2-phenoxyethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)15(4)10-11-17-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIYOYUOROZJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCOC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60734657
Record name tert-Butyl methyl(2-phenoxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

525578-70-5
Record name tert-Butyl methyl(2-phenoxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60734657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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